3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone

Description

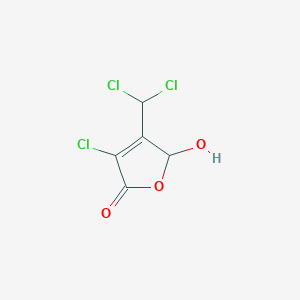

MX is a chlorinated furanone formed as a byproduct during chlorine disinfection of water containing humic substances . It is structurally characterized by a hydroxyl group at C-5, a chlorine atom at C-3, and a dichloromethyl group at C-4 (Figure 1). MX is notable for its exceptional mutagenic potency in Salmonella typhimurium TA100 assays, with activity 30–170 times greater than typical disinfection byproducts like trihalomethanes . Chronic exposure studies in rats have linked MX to tumors in the thyroid, liver, and adrenal glands, confirming its carcinogenicity .

Properties

IUPAC Name |

4-chloro-3-(dichloromethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTRMRXAGJOLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020276 | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77439-76-0 | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77439-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077439760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSD7YR4366 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone typically involves the chlorination of furan derivatives under controlled conditions. One common method involves the reaction of furan with chlorine gas in the presence of a catalyst to introduce the chloro and dichloromethyl groups at specific positions on the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the safety and efficiency of the reaction. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Formation via Chlorination

MX forms during chlorination of humic acids and fulvic acids in water. Optimal conditions and influencing factors are summarized below:

Key findings :

Isomerization and Hydrolysis

MX undergoes pH-dependent transformations in aqueous environments:

Mechanistic insights :

-

Isomerization occurs via ring-opening at physiological pH, forming E-MX .

-

Hydrolysis generates α,β-unsaturated ketones and chloride ions .

DNA Adduction

MX reacts with nucleosides and DNA, forming mutagenic adducts. Key adducts identified in vitro:

Experimental data :

-

Reaction with calf thymus DNA yields ~0.6 adducts per 10⁵ nucleotides .

-

Adducts induce GC→TA transversions in Salmonella typhimurium TA100 .

Environmental Reactivity

MX interacts with oxidants and natural nucleophiles in water systems:

Notable observations :

-

Bromide in water leads to brominated MX analogues with similar mutagenicity .

-

MX’s octanol-water partition coefficient (log P) shifts from 1.13 (pH 2) to -0.44 (pH 7), affecting environmental partitioning .

Stability Under Storage

MX degrades under specific conditions:

Scientific Research Applications

Chemical Properties and Toxicological Profile

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 217.43 g/mol

- Appearance : Pale yellow to brown viscous oil

- Solubility : Soluble in water (50.8 mg/mL at pH 2; 43.7 mg/mL at pH 7) and organic solvents .

Toxicological Effects

MX has been classified as a potent carcinogen based on various studies involving animal models. It has shown strong mutagenic activity in bacterial assays (Ames test) and has been implicated in DNA damage across several tissues . The estimated tolerable daily intake (TDI) for non-genotoxic action is set at 40 ng/kg/d, while the virtual safety dose for genotoxic action is 5 ng/kg/d .

Carcinogenicity Studies

Numerous studies have evaluated the carcinogenic potential of MX using rodent models. For example, one study administered MX through drinking water to rats, revealing that it induced tumors at doses not overtly toxic to the animals. The results indicated a significant increase in tumor incidence compared to control groups .

Mutagenicity Testing

MX has been extensively studied for its mutagenic properties using various assays:

- Ames Test : MX demonstrated mutagenic activity in Salmonella strains, contributing significantly to the overall mutagenicity of chlorinated drinking water .

- Cell Transformation Assays : In BALB/c 3T3 cell transformation assays, MX showed both initiating and promoting activities, indicating its potential role in cancer development .

Mechanistic Studies

Research has focused on understanding the mechanisms by which MX induces cellular damage:

- Studies have shown that MX can enhance lipid peroxidation and cell proliferation in gastric mucosa, suggesting a pathway for gastric carcinogenesis .

- The compound's ability to interfere with metabolic cooperation among cells further supports its role in promoting cancerous transformations .

Case Studies

| Study Reference | Organism | Method | Findings |

|---|---|---|---|

| Steffensen et al. (1999) | C57Bl/6J-Min mice | Drinking water administration | Increased aberrant crypt foci observed with MX treatment compared to controls. |

| Nakajima et al. (2005) | BALB/c 3T3 cells | Transformation assay | Statistically significant positive responses indicating initiation and promotion of carcinogenesis. |

| Komulainen et al. (1994) | Wistar rats | Urinary metabolite analysis | Low excretion rates of intact MX; significant metabolism observed within 24 hours post-administration. |

Public Health Implications

Given the evidence linking MX to carcinogenic effects, regulatory agencies have raised concerns about its presence in drinking water supplies. Epidemiological studies suggest a correlation between chlorinated water consumption and increased cancer risks, prompting calls for stricter regulations on disinfection by-products in potable water .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis or DNA replication, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Halogen-Substituted Analogues

MX’s mutagenicity is highly sensitive to halogen substitution patterns. Key findings include:

Table 1: Mutagenic Activity of MX and Halogen-Substituted Analogues

| Compound | Mutagenic Activity (TA100 revertants/µmol) | Key Structural Features |

|---|---|---|

| MX | 4,500–6,000 | Cl at C-3; CCl₂ at C-4; OH at C-5 |

| 3-Bromo-MX | 3,800–5,200 | Br at C-3; CCl₂ at C-4; OH at C-5 |

| 4-(Bromochloromethyl)-MX | 4,100–5,500 | Cl at C-3; CBrCl at C-4; OH at C-5 |

Derivatives with Modified Functional Groups

Stepwise removal of MX’s functional groups reveals critical structure-activity relationships:

- Hydroxyl Group Removal: Dehydroxylation at C-5 (e.g., RMX: 3-chloro-4-(dichloromethyl)-2(5H)-furanone) reduces mutagenicity by 70–80%, highlighting the hydroxyl group’s role in stabilizing reactive intermediates .

- Chlorine Removal from Dichloromethyl Group : Removing one chlorine from the C-4 dichloromethyl group (yielding 3-chloro-4-(chloromethyl)-MX) decreases activity by 90%. Complete removal (4-methyl-MX) abolishes mutagenicity, underscoring the necessity of the CCl₂ group .

Table 2: Impact of Functional Group Modifications on MX’s Mutagenicity

| Compound | Mutagenic Activity (TA100 revertants/µmol) | Structural Change |

|---|---|---|

| MX | 4,500–6,000 | Parent compound |

| RMX (No C-5 OH) | 900–1,200 | OH replaced with H |

| 3-Chloro-4-(chloromethyl)-MX | 450–600 | CCl₂ → CHCl at C-4 |

| 4-Methyl-MX | <50 | CCl₂ → CH₃ at C-4 |

Geometric and Positional Isomers

- EMX [(E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid]: MX’s geometric isomer, EMX, exhibits 10–20% of MX’s mutagenic potency. This difference is attributed to EMX’s inability to form reactive α,β-unsaturated carbonyl intermediates due to its extended conformation .

- 3,4-Dichloro-5-hydroxy-2(5H)-furanone: Lacking the dichloromethyl group, this compound shows negligible mutagenicity, further emphasizing the C-4 CCl₂ group’s critical role .

Toxicological Comparisons

- Carcinogenicity: MX is uniquely carcinogenic in rats, inducing tumors at doses as low as 0.04 mg/kg/day . In contrast, EMX and brominated analogues lack conclusive in vivo carcinogenicity data.

- Developmental Toxicity: MX causes fetal skeletal malformations in rats at 30 mg/kg/day, while similar effects are unreported for other furanones .

Biological Activity

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly referred to as MX, is a chlorinated organic compound that is primarily recognized for its significant biological activity, particularly as a mutagen and potential carcinogen. This article delves into the biological effects of MX, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHClO

- Molecular Weight : 217.43 g/mol

- CAS Number : 77439-76-0

- IUPAC Name : 4-chloro-3-(dichloromethyl)-2-hydroxy-2H-furan-5-one

- Purity : >95% (HPLC)

Sources of MX

MX is predominantly formed as a byproduct during the chlorination of drinking water. Its presence has been detected in various water samples, raising concerns about its potential health impacts due to its mutagenic properties.

Mutagenicity and Carcinogenicity

-

Mutagenic Effects :

- MX exhibits potent mutagenic activity against Salmonella typhimurium TA100 without S9 mix, with effects comparable to those of aflatoxin B1. This indicates a strong potential for genetic damage in living organisms .

- In vitro studies have shown that MX can induce DNA damage in mammalian cells, correlating with its classification as a genotoxic agent .

-

Carcinogenic Potential :

- Research utilizing BALB/c 3T3 cell transformation assays demonstrated that MX has both initiating and promoting activities in carcinogenesis. Statistically significant positive responses were observed when cells were treated with MX alongside known carcinogens .

- In vivo studies have confirmed that MX can induce stomach tumors in rats, highlighting its potential as a carcinogen .

Case Studies

A notable study monitored the levels of MX in tap water across various regions in the United States. It was found that concentrations could reach up to 80 ng/L, significantly impacting the overall mutagenic activity of the water supply. The study emphasized the role of water treatment methods in mitigating these effects, with chloramination and filtration being particularly effective .

The mutagenic and carcinogenic effects of MX are believed to stem from its ability to interact with cellular DNA. The compound's structure allows it to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancerous transformations in cells.

Health Risks

- Acute Effects :

- Chronic Effects :

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 217.43 g/mol |

| CAS Number | 77439-76-0 |

| Purity | >95% (HPLC) |

| Mutagenicity | High (Ames test positive) |

| Carcinogenicity | Yes (induced tumors in rodents) |

| Health Risks | Eye damage, skin irritation |

Q & A

Q. How is MX formed during water chlorination, and what are the key precursors?

MX is generated via chlorination of humic substances or phenolic compounds in water. Key precursors include lignin-derived aromatic structures (e.g., syringic acid, vanillin) and chlorinated intermediates. The reaction involves electrophilic substitution, hydroxylation, and ring-opening/closure mechanisms under acidic conditions. Methodologically, model systems using phenolic compounds (e.g., resorcinol) in chlorinated water at pH 2–3 can replicate MX formation, followed by extraction via solid-phase adsorption (XAD resins) and GC/MS analysis .

Q. What analytical methods are most reliable for detecting MX in environmental samples?

MX’s instability in neutral/basic conditions necessitates rapid acidification (pH ≤ 2) of samples. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or tandem mass spectrometry (LC-MS/MS) provides sensitivity down to ng/L levels. Pre-concentration via XAD-8 resins and derivatization (e.g., methylation with diazomethane) improves detection. Interference from structural analogs like EMX (its geometric isomer) requires careful chromatographic separation .

Q. Which in vitro assays are validated for assessing MX’s mutagenicity?

The Ames test (Salmonella typhimurium TA100, −S9 mix) is the gold standard, with MX showing mutagenic potency 1,000× higher than typical disinfection by-products (e.g., chloroform). Supplemental assays include the micronucleus test in CHO-K1 cells and the Comet assay for DNA strand breaks. MX’s direct alkylation of DNA bases (e.g., guanine adducts) is confirmed via P-postlabeling .

Advanced Research Questions

Q. How can experimental designs address discrepancies between MX’s in vitro mutagenicity and in vivo carcinogenicity?

MX induces tumors in rodent glandular stomachs but shows weak systemic carcinogenicity. To resolve this, studies should:

- Compare metabolic activation pathways (e.g., CYP450 isoforms in hepatic vs. gastric tissues).

- Use isotope-labeled MX (-MX) to track tissue-specific bioaccumulation.

- Employ transgenic models (e.g., gpt delta mice) to quantify mutation spectra in target organs. Contradictions may arise from MX’s short half-life in vivo (<1 hour) versus sustained exposure in vitro .

Q. What synthetic strategies improve MX’s stability or reduce toxicity for biomedical applications?

Derivatization at the C-3/C-4 positions enhances stability:

- Esterification : Reacting MX’s hydroxyl group with acetyl chloride yields 5-acetoxy derivatives, reducing hydrolysis.

- Amidation : Substituting chlorine atoms with amine groups (e.g., using DMF as solvent) produces non-mutagenic analogs.

- Polymer conjugation : Covalent attachment to poly(methyl methacrylate) minimizes leaching in dental composites. Activity is assessed via MIC assays against Pseudomonas aeruginosa biofilms .

Q. How do computational models predict MX’s reactivity and interactions with biomolecules?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal MX’s electrophilic sites (C-3 and C-4) and frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV). Molecular docking shows MX binds DNA via minor-groove interactions, with binding energy (−8.5 kcal/mol) comparable to known intercalators. QSAR models correlate chlorine substitution patterns with mutagenic potency (R = 0.89) .

Data Contradiction Analysis

Q. How to reconcile MX’s potent in vitro mutagenicity with limited epidemiological evidence for human carcinogenicity?

MX’s low environmental concentrations (0.5–67 ng/L in drinking water) and rapid degradation in vivo likely limit human exposure. Methodologically, probabilistic risk assessment models integrating MX’s dose-response data (rodent studies) and human intake rates suggest a negligible incremental cancer risk (<10). Confounders like coexposure to other disinfection by-products (e.g., THMs) require multivariate analysis .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.